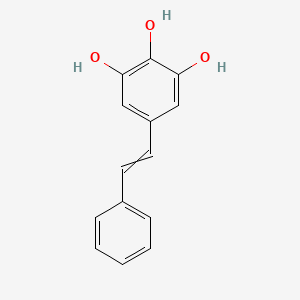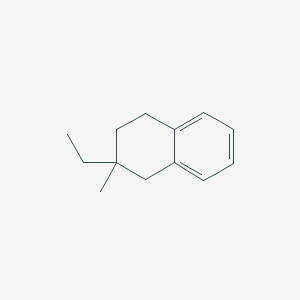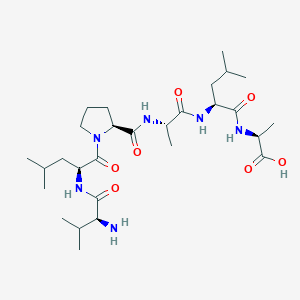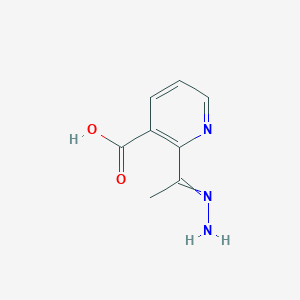![molecular formula C12H14O2 B14240957 7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde CAS No. 592528-71-7](/img/structure/B14240957.png)
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde is a complex organic compound characterized by its unique tricyclic structure. It contains a total of 30 bonds, including 16 non-hydrogen bonds, 3 multiple bonds, and 1 rotatable bond. The molecule also features 3 double bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 2 nine-membered rings, 1 aldehyde group (aliphatic), and 1 ether group (aliphatic) .
Vorbereitungsmethoden
The synthesis of 7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde involves several steps. One common synthetic route includes the formation of the tricyclic core followed by the introduction of the aldehyde group. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired structure. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes .
Analyse Chemischer Reaktionen
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s tricyclic structure also allows it to interact with specific molecular pathways, potentially modulating biological processes .
Vergleich Mit ähnlichen Verbindungen
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde can be compared with other similar compounds, such as:
3a,7a-Propanobenzofuran-3-carboxaldehyde: This compound shares a similar tricyclic structure but differs in the arrangement of its functional groups.
2,3,4,7-Tetrahydro-1H-3a,7a-(epoxyetheno)indene-8-carbaldehyde: Another structurally related compound with variations in its ring system and functional groups.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
592528-71-7 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
7-oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c13-8-10-9-14-12-6-2-1-4-11(10,12)5-3-7-12/h1-2,8-9H,3-7H2 |
InChI-Schlüssel |
DUKXNBBAKZVBKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC23CC=CCC2(C1)OC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)

![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)






![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)

![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)

